

The History and Discovery of Fluometuron: A Phenylurea Herbicide

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Compound of Interest

Compound Name: Fluometuron

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An In-depth Technical Guide for Researchers and Scientists

Introduction

Fluometuron, a selective systemic herbicide, has been a notable tool in agricultural weed management, particularly in cotton cultivation, for decades. As a member of the phenylurea class of herbicides, its primary mechanism of action involves the inhibition of photosynthesis in target weed species. This technical guide delves into the history, discovery, and core scientific principles underlying **Fluometuron**, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this significant agrochemical.

History and Discovery

The development of phenylurea herbicides dates back to the mid-20th century, with Ciba-Geigy (now Syngenta) being a key player in their discovery and commercialization. **Fluometuron**, chemically known as 1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea, emerged from this era of agrochemical innovation. While specific details of the initial discovery are proprietary, the herbicidal properties of substituted phenylureas were systematically investigated, leading to the identification of **Fluometuron** as a potent and selective herbicide. It was first registered for use in the United States in 1974 for the control of annual grasses and broadleaf weeds in cotton and sugarcane.^{[1][2][3]} Its commercial success is attributed to its effectiveness as both a pre- and post-emergence herbicide.^[4]

Chemical Synthesis

The commercial synthesis of **Fluometuron** is a two-step process.^[5] The first step involves the reaction of 3-(trifluoromethyl)aniline with phosgene to produce 3-(trifluoromethyl)phenyl isocyanate. In the second step, this isocyanate is reacted with dimethylamine to yield the final product, **Fluometuron**.

Experimental Protocol: General Synthesis of Fluometuron

Materials:

- 3-(trifluoromethyl)aniline
- Phosgene (or a phosgene equivalent like triphosgene)
- Dimethylamine
- Anhydrous inert solvent (e.g., toluene, dichloromethane)
- Base (e.g., triethylamine, pyridine)
- Stirring apparatus
- Reaction vessel with a reflux condenser and dropping funnel
- Apparatus for filtration and drying

Procedure:

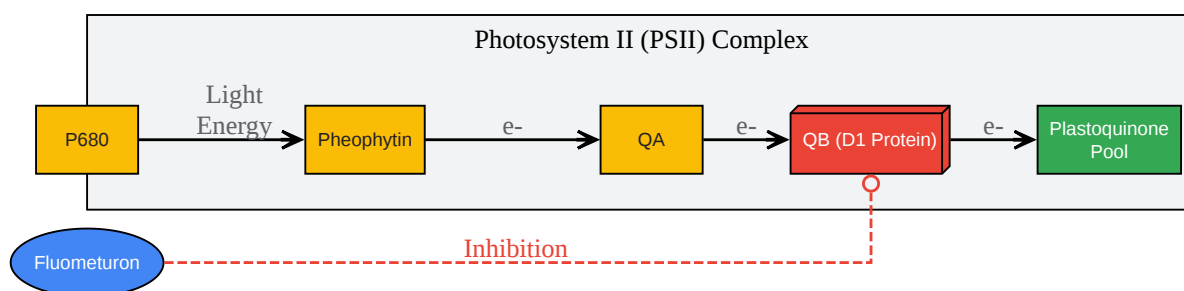
- **Formation of the Isocyanate:** A solution of 3-(trifluoromethyl)aniline in an anhydrous inert solvent is prepared in the reaction vessel. The solution is cooled in an ice bath. Phosgene gas is then bubbled through the solution, or a solution of a phosgene equivalent in the same solvent is added dropwise with constant stirring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction progress is monitored (e.g., by TLC or GC) until the starting aniline is consumed. The solvent and excess phosgene are carefully removed under reduced pressure to yield the crude 3-(trifluoromethyl)phenyl isocyanate.

- **Formation of Fluometuron:** The crude isocyanate is redissolved in an anhydrous inert solvent. A solution of dimethylamine in the same solvent is then added dropwise to the isocyanate solution with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
- **Isolation and Purification:** The reaction mixture is then washed with water to remove any unreacted dimethylamine and salts. The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation. The resulting solid crude **Fluometuron** can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a white crystalline solid.

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of **Fluometuron**, like other phenylurea herbicides, lies in its ability to inhibit photosynthesis.[5][6] Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

Fluometuron binds to the D1 protein of the PSII complex, specifically at the QB-binding niche. This binding is competitive with plastoquinone, the native electron acceptor. By occupying this site, **Fluometuron** blocks the electron flow from the primary electron acceptor, QA, to QB. This disruption of the photosynthetic electron transport chain leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and subsequent damage to cellular membranes, ultimately leading to plant cell death.[7]



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Caption: Signaling pathway of Photosystem II inhibition by **Fluometuron**.

Quantitative Data

The efficacy and toxicological profile of **Fluometuron** have been extensively studied. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of **Fluometuron**

Property	Value	Reference
Chemical Formula	C ₁₀ H ₁₁ F ₃ N ₂ O	[3]
Molar Mass	232.2 g/mol	[3]
Melting Point	163-164.5 °C	[3]
Water Solubility	110 mg/L (at 20 °C)	[3]
Log P (octanol-water)	2.42	[3]

Table 2: Toxicological Data for **Fluometuron**

Test	Species	Result	Reference
Acute Oral LD ₅₀	Rat	> 6000 mg/kg	[8]
Acute Dermal LD ₅₀	Rabbit	> 2000 mg/kg	[8]
Acute Inhalation LC ₅₀	Rat	> 1.9 mg/L	[8]

Table 3: Herbicidal Efficacy of **Fluometuron** in Cotton (Pre-emergence application)

Weed Species	Application Rate (kg a.i./ha)	Control (%)	Reference
Amaranthus retroflexus (Redroot pigweed)	1.5 - 2.0	85 - 95	[4]
Chenopodium album (Common lambsquarters)	1.5 - 2.0	80 - 90	[4]
Digitaria sanguinalis (Large crabgrass)	1.5 - 2.0	75 - 85	[4]
Setaria faberi (Giant foxtail)	1.5 - 2.0	70 - 80	[4]

Experimental Protocols

Experimental Protocol: Assessment of Photosystem II Inhibition using Chlorophyll Fluorescence

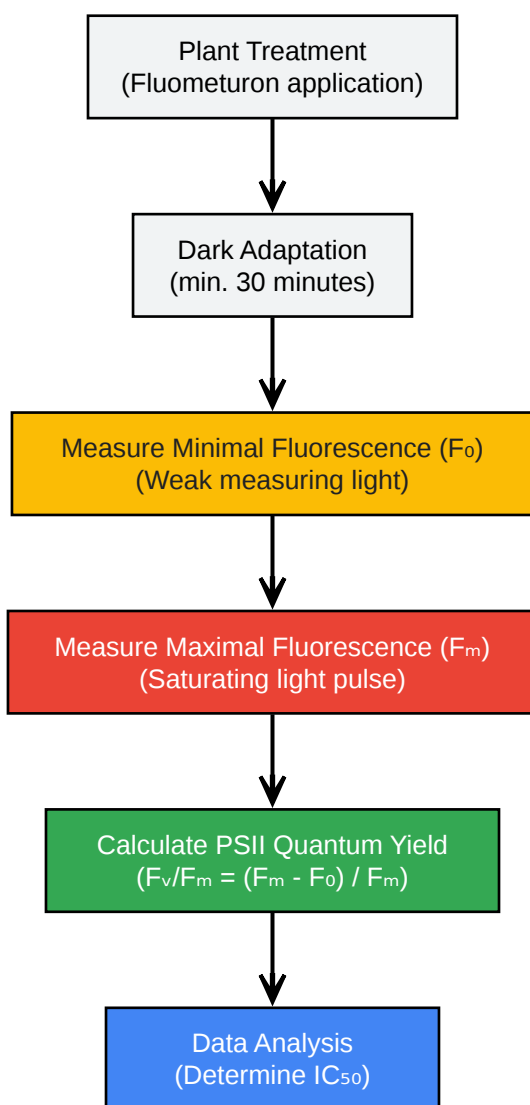
This protocol provides a method to quantify the inhibitory effect of **Fluometuron** on PSII.

Materials:

- Healthy, intact leaves of a susceptible plant species (e.g., spinach, pea)
- **Fluometuron** solutions of varying concentrations
- A pulse-amplitude-modulation (PAM) chlorophyll fluorometer
- Leaf clips
- Dark adaptation chamber or dark room

Procedure:

- **Plant Treatment:** Treat the plants with different concentrations of **Fluometuron**. This can be done by watering the soil (for root uptake) or by spraying the leaves directly. Include an untreated control group.
- **Dark Adaptation:** After a set exposure time (e.g., 24, 48, or 72 hours), excise leaves from both treated and control plants. Place the leaves in a dark adaptation chamber for at least 30 minutes. This ensures that all PSII reaction centers are in the "open" state.
- **Measurement of Minimal Fluorescence (F_0):** Place a dark-adapted leaf in the leaf clip of the PAM fluorometer. A weak measuring light is applied to determine the minimal fluorescence level (F_0), which represents the fluorescence when the PSII reaction centers are open.
- **Measurement of Maximal Fluorescence (F_m):** A short, intense pulse of saturating light is then applied to the leaf. This transiently closes all PSII reaction centers, and the maximal fluorescence level (F_m) is recorded.
- **Calculation of PSII Quantum Yield:** The maximum quantum yield of PSII photochemistry is calculated as F_v/F_m , where F_v (variable fluorescence) is $F_m - F_0$.
- **Data Analysis:** A decrease in the F_v/F_m ratio in the treated leaves compared to the control leaves indicates inhibition of PSII. The concentration of **Fluometuron** that causes a 50% reduction in F_v/F_m (IC_{50}) can be determined by plotting the F_v/F_m values against the logarithm of the **Fluometuron** concentration and fitting the data to a dose-response curve.



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Caption: Experimental workflow for assessing PSII inhibition.

Conclusion

Fluometuron stands as a significant achievement in the history of herbicide development. Its discovery by Ciba-Geigy and its subsequent commercialization have provided an effective tool for weed control in major crops. The mechanism of action, centered on the inhibition of Photosystem II, is a classic example of targeted biochemical disruption in plants. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists working in the fields of agrochemical development, plant science, and environmental toxicology. Further research into the structure-activity relationships of **Fluometuron** and other

phenylurea herbicides continues to inform the design of new and more effective weed management solutions.

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